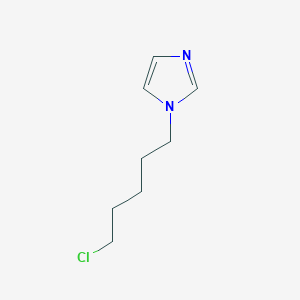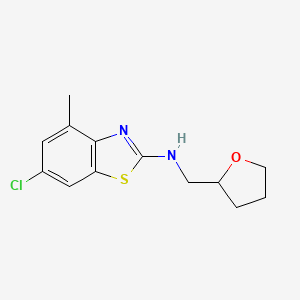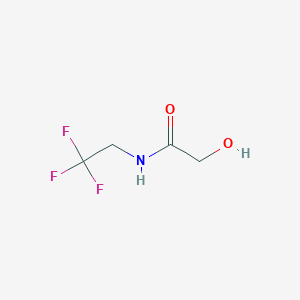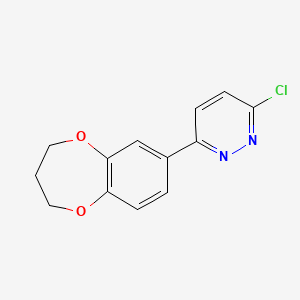![molecular formula C12H11ClFN3 B1451971 4-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine CAS No. 1189749-85-6](/img/structure/B1451971.png)
4-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Overview
Description
“4-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine” is a complex organic compound. It is part of the imidazopyridine class of compounds, which are known to play a crucial role in numerous disease conditions . The compound has been characterized as a potent and selective modulator with suitable in vivo pharmacokinetic properties .
Synthesis Analysis
The synthesis of this compound starts from a common picolinamide core scaffold. A number of amide bioisosteres were evaluated, leading to the novel pyrazolo[4,3-b]pyridine head group . Protodeboronation of pinacol boronic esters is also reported in the synthesis of related compounds .
Molecular Structure Analysis
The molecular structure of this compound is complex, with an imidazopyridine ring fused to a tetrahydro ring. The compound also contains a chloro-fluorophenyl group .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the treatment of 3-((Tert-butoxycarbonyl)amino)picolinic acid with HATU and DIEA . Other reactions may involve protodeboronation of pinacol boronic esters .
Scientific Research Applications
Kinase Inhibition
A study by Seerden et al. (2014) explores the use of 4-fluorophenyl-imidazole derivatives as selective kinase inhibitors, specifically targeting p38α MAPK, CK1δ, and JAK2. These compounds show promise due to their improved water solubility and potential therapeutic applications in modulating kinase activity Seerden et al. (2014).
Molecular Conformation Studies
Research by Sagar et al. (2017) investigates the molecular conformations and hydrogen bonding of closely related 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines, which include structures similar to 4-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine. This research provides insights into the structural properties and potential interactions of these compounds Sagar et al. (2017).
Antiviral Activity
Puerstinger et al. (2007) describe a class of hepatitis C virus inhibitors, including substituted 2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridines. This research highlights the potential of these compounds in antiviral therapy, particularly against HCV Puerstinger et al. (2007).
Synthesis and Characterization
Zaki and Proença (2007) discuss the synthesis of imidazo[4,5-d]pyridines from substituted imidazoles. This work contributes to the understanding of the chemical synthesis pathways and structural characterization of imidazo[4,5-c]pyridine derivatives Zaki & Proença (2007).
Fluorescence Properties
Velázquez-Olvera et al. (2012) explore the fluorescent properties of 3-hydroxymethyl imidazo[1,2-a]pyridines and pyrimidines. Their research indicates that these compounds, which are structurally related to imidazo[4,5-c]pyridines, can be potential candidates for biomarkers and photochemical sensors Velázquez-Olvera et al. (2012).
Crystal Structure Analysis
Hjouji et al. (2016) focus on the crystal structure of ethyl 2-(6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)acetate. Such structural analyses are crucial for understanding the physical and chemical properties of imidazo[4,5-c]pyridine derivatives Hjouji et al. (2016).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes, influencing a range of biological processes .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through a combination of hydrophobic interactions, hydrogen bonding, and van der waals forces .
Biochemical Pathways
Related compounds have been associated with various biochemical pathways, including those involved in the regulation of reactive oxygen species and the cholinergic nervous system .
Result of Action
Similar compounds have been known to exert a variety of effects at the molecular and cellular levels, including modulation of enzyme activity and influence on cellular signaling pathways .
Action Environment
It’s worth noting that environmental factors such as ph, temperature, and the presence of other molecules can significantly influence the action of similar compounds .
Safety and Hazards
The safety data sheet for a related compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Future Directions
Biochemical Analysis
Biochemical Properties
4-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with metabotropic glutamate receptor 4 (mGlu4), acting as a positive allosteric modulator This interaction enhances the receptor’s response to its natural ligand, leading to various downstream effects
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with mGlu4 can lead to changes in intracellular calcium levels, which in turn affects various cellular processes . Moreover, the compound has been observed to impact gene expression related to neuroprotection and anti-inflammatory responses, making it a potential candidate for therapeutic applications in neurodegenerative diseases.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its role as a positive allosteric modulator of mGlu4 involves binding to a site distinct from the receptor’s active site, thereby enhancing the receptor’s response to its natural ligand . This modulation can lead to enzyme inhibition or activation, depending on the specific signaling pathway involved. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function require further investigation. In vitro studies have indicated that prolonged exposure to the compound can lead to sustained changes in gene expression and cellular metabolism, suggesting potential long-term benefits or risks depending on the context of its use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance neuroprotective and anti-inflammatory responses without significant adverse effects . At higher doses, toxic effects such as neurotoxicity and behavioral changes have been observed. These findings highlight the importance of careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its biotransformation, leading to the formation of various metabolites. These metabolites may have distinct biological activities, contributing to the overall effects of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Additionally, it can accumulate in certain tissues, potentially leading to localized effects depending on the context of its use.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various signaling proteins and enzymes . Additionally, it may be targeted to specific organelles such as the mitochondria or endoplasmic reticulum, depending on the presence of targeting signals or post-translational modifications.
properties
IUPAC Name |
4-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFN3/c13-8-5-7(1-2-9(8)14)11-12-10(3-4-15-11)16-6-17-12/h1-2,5-6,11,15H,3-4H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJZJEIMLNLQRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1NC=N2)C3=CC(=C(C=C3)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Chloro-3-(3,5-dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1451889.png)

![1-{[methyl(propan-2-yl)carbamoyl]methyl}-1H-indole-4-carboxylic acid](/img/structure/B1451891.png)

![3-[1-(2,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1451895.png)


![3-[3-(morpholin-4-yl)propyl]-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1451904.png)
![2-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide](/img/structure/B1451906.png)
![4-[(2-Chloropyridin-3-yl)sulfonyl]thiomorpholine](/img/structure/B1451908.png)
![3-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1451909.png)

